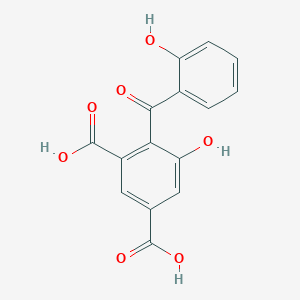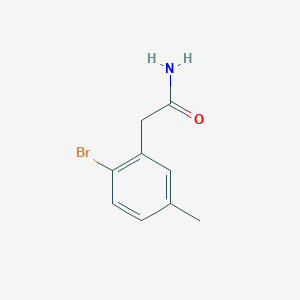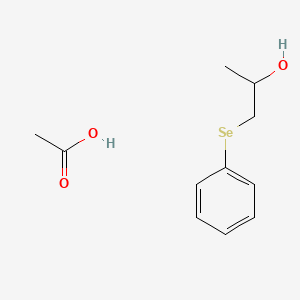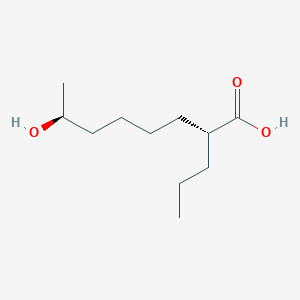![molecular formula C20H16N2O2 B12538592 6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 671210-48-3](/img/structure/B12538592.png)
6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a quinoxaline core fused with a hydroxyphenyl group and a cyclohexadienone moiety, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 3,4-dihydroquinoxaline under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Commonly involves replacing a hydrogen atom with another functional group, which can significantly alter the compound’s characteristics.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs .
Applications De Recherche Scientifique
6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Mécanisme D'action
The mechanism by which 6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroquinoxalin-2-one: Shares the quinoxaline core but lacks the hydroxyphenyl and cyclohexadienone groups.
2-Hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the quinoxaline and cyclohexadienone moieties.
Uniqueness
6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
671210-48-3 |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyphenyl)-1,2-dihydroquinoxalin-2-yl]phenol |
InChI |
InChI=1S/C20H16N2O2/c23-17-11-5-1-7-13(17)19-20(14-8-2-6-12-18(14)24)22-16-10-4-3-9-15(16)21-19/h1-12,19,21,23-24H |
Clé InChI |
WYEQTONZDZYUTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)





![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)
![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)
![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)




